Physicochemical Profile vs. 5-Chloro Analog
Thiophene-2-sulfonylacetonitrile (MW = 187.24 g/mol) exhibits a molecular weight approximately 34.5 g/mol lower than its 5-chloro substituted analog 2-[(5-chlorothiophen-2-yl)sulfonyl]acetonitrile (MW = 221.7 g/mol) . This lower molecular weight, combined with the absence of the electron-withdrawing chlorine substituent, results in distinct lipophilicity (LogP = 2.13 for the target compound) and hydrogen-bonding capacity . The unsubstituted thiophene-2-sulfonylacetonitrile offers a more electron-rich thiophene ring compared to the 5-chloro analog, which alters its reactivity profile in electrophilic aromatic substitution and metalation reactions .
| Evidence Dimension | Molecular Weight and Electronic Properties |
|---|---|
| Target Compound Data | MW = 187.24 g/mol; LogP = 2.13; no halogen substitution; TPSA = 94.6 Ų |
| Comparator Or Baseline | 2-[(5-chlorothiophen-2-yl)sulfonyl]acetonitrile (CAS 933243-75-5); MW = 221.7 g/mol; chlorine at 5-position |
| Quantified Difference | ΔMW = 34.46 g/mol (18.4% lower molecular weight); absence of Cl electron-withdrawing group |
| Conditions | Calculated physicochemical parameters from chemical structure |
Why This Matters
The lower molecular weight and absence of halogen substitution make Thiophene-2-sulfonylacetonitrile a more versatile starting scaffold for fragment-based drug discovery and lead optimization, where minimal functionalization is preferred for subsequent derivatization.
